molecular formula C12H13N3O2 B127640 N-(2-Amino-6-methylphenyl)-5-methylisoxazole-3-carboxamide CAS No. 145440-95-5

N-(2-Amino-6-methylphenyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B127640
CAS No.: 145440-95-5
M. Wt: 231.25 g/mol
InChI Key: ZLIYHUBWUUXMCA-UHFFFAOYSA-N
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Description

N-(2-Amino-6-methylphenyl)-5-methylisoxazole-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an isoxazole ring, which is known for its biological activity, making it a valuable subject for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-6-methylphenyl)-5-methylisoxazole-3-carboxamide typically involves the reaction of 2-amino-6-methylphenylamine with 5-methyl-3-isoxazolecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-6-methylphenyl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The isoxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(2-Amino-6-methylphenyl)-5-methylisoxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Amino-6-methylphenyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . This inhibition can lead to downstream effects on cellular pathways, making it a valuable tool in drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Amino-6-methylphenyl)-5-methylisoxazole-3-carboxamide stands out due to its isoxazole ring, which imparts unique biological activity not commonly found in similar compounds. This structural feature allows for diverse interactions with biological targets, enhancing its potential in medicinal chemistry and other scientific fields.

Properties

CAS No.

145440-95-5

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

N-(2-amino-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C12H13N3O2/c1-7-4-3-5-9(13)11(7)14-12(16)10-6-8(2)17-15-10/h3-6H,13H2,1-2H3,(H,14,16)

InChI Key

ZLIYHUBWUUXMCA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N)NC(=O)C2=NOC(=C2)C

Canonical SMILES

CC1=C(C(=CC=C1)N)NC(=O)C2=NOC(=C2)C

Synonyms

N-(2-amino-6-methyl-phenyl)-5-methyl-oxazole-3-carboxamide

Origin of Product

United States

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